
Methyl 6-bromo-4-iodonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-bromo-4-iodonicotinate is an organic compound that belongs to the class of halogenated nicotinates It is characterized by the presence of both bromine and iodine atoms attached to a nicotinic acid methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-iodonicotinate typically involves halogenation reactions. One common method is the bromination of methyl 4-iodonicotinate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-bromo-4-iodonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
Methyl 6-bromo-4-iodonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It can be used to study the effects of halogenated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 6-bromo-4-iodonicotinate involves its ability to undergo various chemical reactions, which can modify its structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-bromo-2-(difluoromethoxy)-4-iodonicotinate: Similar in structure but with additional fluorine atoms.
Methyl 6-iodonicotinate: Lacks the bromine atom, making it less reactive in certain types of reactions.
Uniqueness
Methyl 6-bromo-4-iodonicotinate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to other halogenated nicotinates. This dual halogenation allows for a wider range of chemical transformations and applications .
Propiedades
Fórmula molecular |
C7H5BrINO2 |
|---|---|
Peso molecular |
341.93 g/mol |
Nombre IUPAC |
methyl 6-bromo-4-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C7H5BrINO2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3 |
Clave InChI |
BQHXOEMDFKBJMI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(C=C1I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


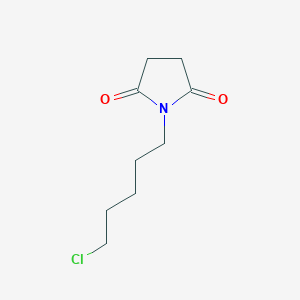

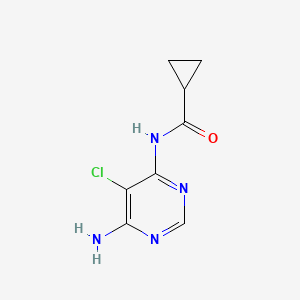
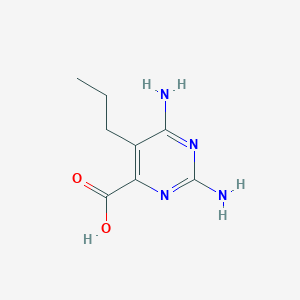
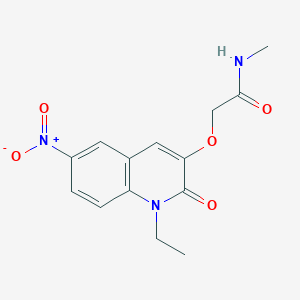
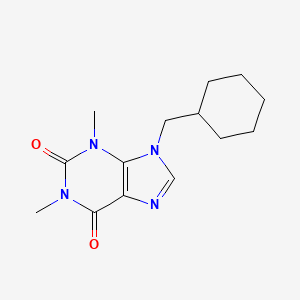
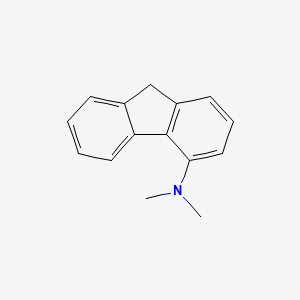

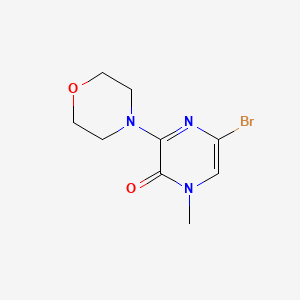



![4-[(Trichloromethyl)sulfanyl]benzoic acid](/img/structure/B13991447.png)
![2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate](/img/structure/B13991448.png)
